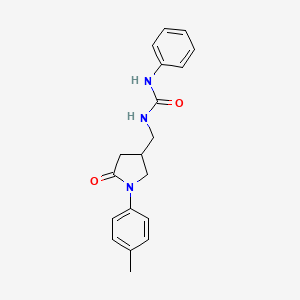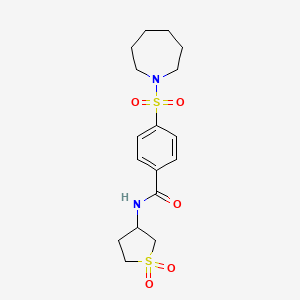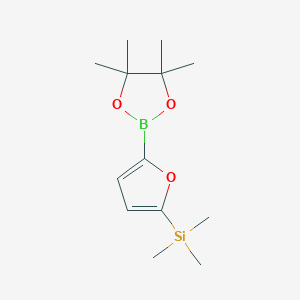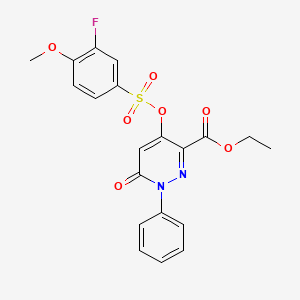![molecular formula C21H21FN4O3S2 B2518233 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 951468-44-3](/img/structure/B2518233.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole and benzenesulfonamide derivatives, which are known to interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds, such as benzenesulfonamides with a thiazole moiety, has been described in the literature. For instance, the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been reported . These compounds were synthesized and evaluated for their ability to inhibit the enzyme, which is a key player in the kynurenine pathway. The synthesis involved the formation of the thiazole ring and subsequent attachment of the benzenesulfonamide group. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of a fluorophenyl group, as seen in the compound of interest, is known to influence the binding affinity to biological targets . The thiazolo[3,2-b][1,2,4]triazol moiety is a heterocyclic component that could contribute to the compound's unique properties. The molecular structure analysis would involve understanding how these moieties interact with biological targets and how alterations in the structure can modulate activity.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring. For example, the fluorination of thiazoles has been studied, and it was found that using N-fluorobenzenesulfonimide (NFSI) can lead to both mono- and trifluorination of the thiazole ring . The specific reactivity of the compound would depend on the substituents present and their positions on the thiazole ring, which could affect the compound's overall reactivity and its potential interactions with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and electronic properties of the molecule . The presence of a methoxy group and dimethyl groups could also affect the compound's solubility and stability. The benzenesulfonamide moiety is known to be a good leaving group in chemical reactions, which could be relevant in the context of the compound's mechanism of action or its metabolism .
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Compounds related to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide have been synthesized and evaluated for their biochemical properties. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been explored. These compounds, including 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, showed high-affinity inhibition of the enzyme in vitro and were able to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Potential
Another area of research involves the evaluation of related compounds for their anticancer potential. A study on aminothiazole-paeonol derivatives, which share a similar structural motif with the compound , demonstrated significant anticancer effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds, particularly N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, exhibited potent inhibitory activity, suggesting that similar compounds could have promising applications in cancer research (Tsai et al., 2016).
Environmental and Agricultural Applications
Research on the environmental and agricultural applications of related compounds includes the analysis and detection of herbicides such as dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water. This research is crucial for understanding the environmental impact of these compounds and their degradation products, which could inform the development and environmental monitoring of related sulfonamide derivatives (Zimmerman et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that similar compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c1-13-10-18(29-3)19(11-14(13)2)31(27,28)23-9-8-15-12-30-21-24-20(25-26(15)21)16-6-4-5-7-17(16)22/h4-7,10-12,23H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMEYDBIROFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)





![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)
![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)
